ddATP trisodium

Terminal Deoxynucleotidyltransferase Enzyme Kinetics Nucleotide Analogs

Select ddATP trisodium for its absolute chain-terminating function in DNA synthesis. Unlike dATP, it lacks a 3'-OH group, ensuring precise termination in Sanger sequencing. Its potent inhibition of reverse transcriptases (Ki ~8.8 nM) makes it essential for antiviral research and polymerase gamma studies. Pair with Sequenase for uniform sequencing ladders.

Molecular Formula C10H13N5Na3O11P3
Molecular Weight 541.13 g/mol
Cat. No. B12332165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddATP trisodium
Molecular FormulaC10H13N5Na3O11P3
Molecular Weight541.13 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1
InChIKeyWOYWGDWPYDSCTN-PXJNTPRPSA-K
Commercial & Availability
Standard Pack Sizes27 mg / 54 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ddATP Trisodium: Essential ddNTP for DNA Sequencing and Antiviral Research


ddATP trisodium (2′,3′-Dideoxyadenosine 5′-triphosphate trisodium) is a synthetic dideoxynucleotide analog of deoxyadenosine triphosphate (dATP) [1]. It functions as a chain-terminating inhibitor of DNA polymerases and reverse transcriptases by lacking the 3′-hydroxyl group necessary for phosphodiester bond formation, thereby halting DNA strand elongation [1]. ddATP trisodium is the active intracellular metabolite of the antiviral prodrug 2′,3′-dideoxyinosine (ddI) and is widely utilized in Sanger DNA sequencing and research on viral infections, particularly HIV .

Why ddATP Trisodium Cannot Be Substituted with Other ddNTPs or dATP


ddATP trisodium exhibits unique base-specific and enzyme-selective properties that preclude generic substitution. Unlike dATP, the natural substrate for DNA synthesis, ddATP is a chain terminator, a functional distinction that is absolute [1]. While all four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) share this terminating capability, they display significant differences in their binding affinities and incorporation efficiencies with various polymerases [2][3]. For instance, Taq DNA polymerase exhibits a strong bias against ddNTP incorporation compared to T7 DNA polymerase, and the magnitude of this bias varies among the four ddNTPs [3]. Therefore, substituting ddATP trisodium with another ddNTP or dATP would fundamentally alter or abolish the intended biochemical or analytical outcome.

Quantitative Evidence for ddATP Trisodium Differentiation in Key Applications


ddATP Exhibits Superior Binding Affinity for Terminal Deoxynucleotidyltransferase (TdT) Compared to Other ddNTPs

In a comparative study of all four ddNTPs against calf thymus terminal deoxynucleotidyltransferase (TdT), ddATP demonstrated the highest binding affinity. The inhibition constant (Ki) for ddATP was 1.3 μM when using (dA)₁₂₋₁₈ as a primer, a value identical to ddGTP (1.3 μM) but significantly lower (i.e., higher affinity) than ddCTP (2.8 μM) and substantially lower than ddTTP (17.5 μM) [1]. With heat-denatured DNA as the primer, the Ki for ddATP was 2.9 μM, which was smaller than the Ki values for the other three ddNTPs, which ranged from 7.3 to 35 μM [1].

Terminal Deoxynucleotidyltransferase Enzyme Kinetics Nucleotide Analogs

Taq DNA Polymerase Displays Extreme Selectivity Against ddATP Incorporation Compared to T7 DNA Polymerase

The choice of DNA polymerase for Sanger sequencing is critical. A direct comparison revealed that Taq DNA polymerase I is highly biased against the incorporation of ddATP relative to its natural substrate dATP. In steady-state experiments, Taq Pol I exhibited a 700:1 preference for dATP over ddATP [1]. In stark contrast, T7 DNA polymerase showed only a 4:1 preference for dATP over ddATP under the same conditions [1]. This difference is attributed to a 200- to 3000-fold lower rate constant for phosphodiester bond formation for ddNTPs by Taq polymerase [1].

DNA Sequencing Polymerase Selectivity Taq Polymerase

ddATP is a Potent Inhibitor of FIV Reverse Transcriptase with a Ki of 8.8 nM

In a study of feline immunodeficiency virus (FIV) reverse transcriptase (RT), a model for HIV RT, ddATP was a potent inhibitor. With a φX-174 DNA template-primer system, the Ki for ddATP was determined to be 8.8 nM [1]. This potency was comparable to PMEApp (Ki = 5.0 nM), a known potent nucleotide analog inhibitor [1]. The study also highlighted a critical experimental nuance: the inhibitory effect was highly dependent on the template-primer system used, with >10 μM required for 50% inhibition with a poly(rU)-oligo(dA) template [1].

Reverse Transcriptase Antiviral Research Enzyme Inhibition

The Trisodium Salt Form Provides Enhanced Aqueous Solubility of 125 mg/mL (231 mM)

The trisodium salt form of ddATP is critical for its practical use in aqueous biological systems. Vendor technical datasheets specify a solubility of 125 mg/mL (231.00 mM) in water, with sonication recommended to aid dissolution . While direct comparative solubility data for the free acid or other salt forms of ddATP are not readily available in the primary literature, it is a well-established principle in pharmaceutical chemistry that sodium salt forms of nucleotide triphosphates generally exhibit significantly enhanced water solubility and stability compared to their free acid counterparts [1]. This improved solubility profile is essential for preparing concentrated stock solutions for enzymatic assays and sequencing reactions.

Formulation Solubility Biochemical Assays

ddATP Trisodium Inhibits Adenoviral DNA Synthesis in Isolated Nuclei with an IC₅₀ in the Low Micromolar Range

In an ex vivo model of adenovirus infection, ddATP trisodium was shown to inhibit viral DNA synthesis. Treatment of isolated nuclei from adenovirus-infected KB cells with ddATP trisodium at concentrations ranging from 0.05 to 50 μM for 30 minutes resulted in a dose-dependent inhibition of adenoviral DNA synthesis . While a precise IC₅₀ value was not specified in the accessible abstract, the effective concentration range is clearly within the low micromolar range, which is consistent with its activity against other viral DNA polymerases. This provides a direct, quantitative measure of its antiviral activity in a relevant biological context.

Antiviral Adenovirus DNA Replication

Optimal Application Scenarios for ddATP Trisodium Based on Its Differentiated Performance


Sanger DNA Sequencing with Modified T7 DNA Polymerase (e.g., Sequenase)

The extreme bias of wild-type Taq polymerase against ddATP (700:1 preference for dATP) [1] makes it unsuitable for generating uniform sequencing ladders. Therefore, ddATP trisodium is ideally paired with engineered polymerases like Sequenase (a modified T7 DNA polymerase), which exhibit a much lower bias (~4:1 preference for dATP) [1]. This combination yields evenly terminated fragments, resulting in high-quality, readable sequencing data. Procurement should be driven by the specific polymerase in use.

Terminal Deoxynucleotidyltransferase (TdT)-Mediated DNA End-Labeling

For applications requiring efficient 3′-end labeling of DNA, such as TUNEL assays for detecting apoptosis or generating labeled probes, ddATP trisodium is the superior substrate choice. Its high binding affinity for TdT (Ki = 1.3-2.9 μM, significantly lower than other ddNTPs) [2] ensures rapid and complete chain termination, maximizing the incorporation of labeled nucleotides and improving assay sensitivity.

Mechanistic Studies of Viral Reverse Transcriptases (HIV, FIV)

ddATP trisodium serves as an essential reference compound for characterizing the inhibition kinetics of viral reverse transcriptases. Its potent inhibitory activity (Ki = 8.8 nM for FIV RT on a DNA template) [3] provides a benchmark for evaluating novel nucleotide analog inhibitors. Researchers should procure ddATP trisodium to establish baseline inhibition parameters in their specific RT assay systems, enabling direct comparisons with new chemical entities.

Dissecting the Role of DNA Polymerase Gamma in Mitochondrial and Viral DNA Replication

The ability of ddATP trisodium to inhibit adenoviral DNA synthesis in isolated nuclei (effective range 0.05–50 μM) and suppress mtDNA replication makes it a valuable tool for studying the contribution of DNA polymerase gamma to these processes. It can be used to selectively inhibit this polymerase to clarify its specific roles in both viral and mitochondrial DNA replication, a key consideration in antiviral drug development and toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ddATP trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.